molecular formula C8H7BrClF B1379442 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene CAS No. 1803582-23-1

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Cat. No.: B1379442
CAS No.: 1803582-23-1
M. Wt: 237.49 g/mol
InChI Key: HTGPZZDWBXMVEM-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom

Mechanism of Action

Preparation Methods

The synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of ethylbenzene derivatives followed by chlorination and fluorination. The reaction conditions often require the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts alkylation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding ethyl derivative.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromoethyl group to a carboxylic acid.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common reagents and conditions used in these reactions include hydrobromic acid, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Comparison with Similar Compounds

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene can be compared with other similar compounds such as:

    1-(1-Bromoethyl)-3-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.

    1-(1-Bromoethyl)-2-fluorobenzene: The position of the chlorine atom is different, affecting its chemical properties.

    1-(1-Bromoethyl)-4-chloro-2-fluorobenzene:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

IUPAC Name

1-(1-bromoethyl)-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGPZZDWBXMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-23-1
Record name 1-(1-bromoethyl)-3-chloro-2-fluorobenzene
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